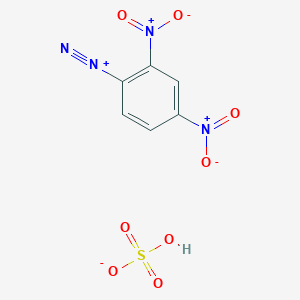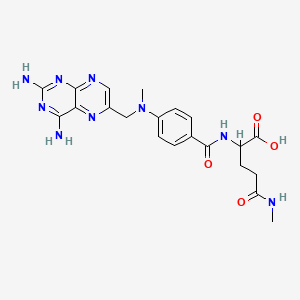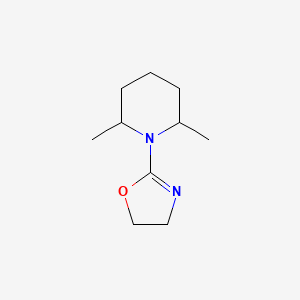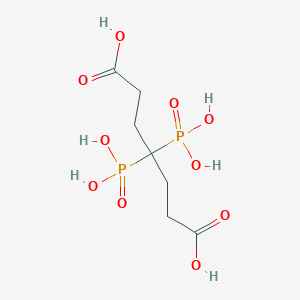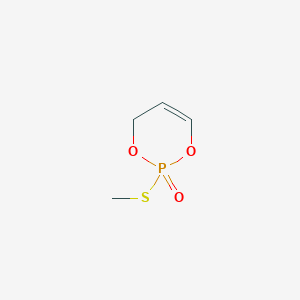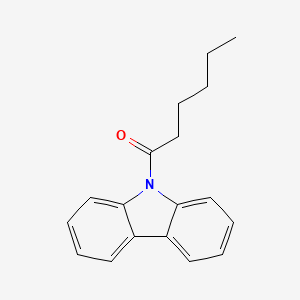
1-(9H-Carbazol-9-yl)hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-Carbazol-9-yl)hexan-1-one is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science. The compound features a carbazole moiety attached to a hexanone chain, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Carbazol-9-yl)hexan-1-one typically involves the reaction of 9H-carbazole with a hexanone derivative under specific conditions. One common method involves the use of sodium bis(trimethylsilyl)amide in tetrahydrofuran as a base to deprotonate the carbazole, followed by the addition of a hexanone derivative . The reaction is carried out under an inert atmosphere, such as argon, and at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
1-(9H-Carbazol-9-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(9H-Carbazol-9-yl)hexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(9H-Carbazol-9-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its ability to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. Additionally, the compound’s ability to undergo redox reactions can modulate its activity in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Carbazole: The parent compound of 1-(9H-Carbazol-9-yl)hexan-1-one, known for its wide range of applications in organic electronics and pharmaceuticals.
1-(9H-Carbazol-9-yl)-2-chloroethanone: A similar compound with a chloroethanone moiety, used in the synthesis of various carbazole derivatives.
Uniqueness
This compound is unique due to its specific hexanone chain, which imparts distinct chemical and physical properties compared to other carbazole derivatives. This uniqueness makes it a valuable compound for specialized applications in materials science and organic electronics .
Eigenschaften
CAS-Nummer |
65501-65-7 |
|---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
1-carbazol-9-ylhexan-1-one |
InChI |
InChI=1S/C18H19NO/c1-2-3-4-13-18(20)19-16-11-7-5-9-14(16)15-10-6-8-12-17(15)19/h5-12H,2-4,13H2,1H3 |
InChI-Schlüssel |
QUCYAIGMXYBUAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



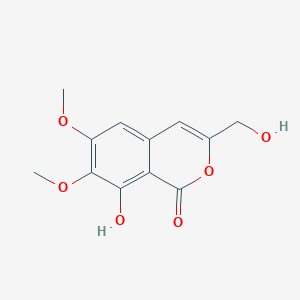
![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)

![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)

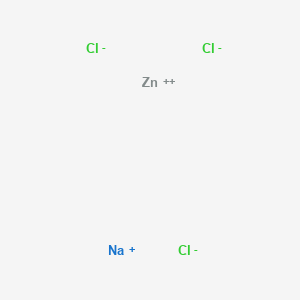
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
